molecular formula C9H8N4O3 B11059638 [5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

[5-(3-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B11059638
M. Wt: 220.18 g/mol
InChI Key: YRUFNLXPMHOAGA-UHFFFAOYSA-N
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Description

2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID is an organic compound characterized by the presence of a hydroxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID typically involves the reaction of 3-hydroxyphenylacetic acid with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include ketones, aldehydes, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETIC ACID lies in the presence of both the hydroxyphenyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the similar compounds .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-[5-(3-hydroxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C9H8N4O3/c14-7-3-1-2-6(4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16)

InChI Key

YRUFNLXPMHOAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN(N=N2)CC(=O)O

Origin of Product

United States

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